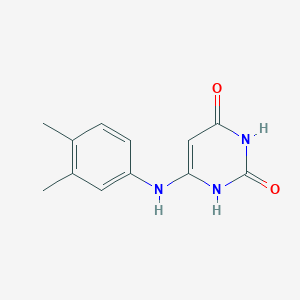

6-(3,4-dimethylanilino)-1H-pyrimidine-2,4-dione

描述

准备方法

WAY-300046 的合成路线和反应条件在公开来源中没有得到广泛的记录。 通常,类似化合物的制备方法涉及多步骤有机合成过程,包括在受控条件下使用各种试剂和催化剂。 工业生产方法可能涉及将这些实验室程序扩大规模,以在保持纯度和一致性的同时生产更多量的化合物。

化学反应分析

WAY-300046 会经历各种类型的化学反应,包括:

氧化: 该反应涉及从化合物中失去电子,通常由氧化剂促进。

还原: 该反应涉及获得电子,通常使用还原剂。

取代: 该反应涉及用另一个原子或原子团取代化合物中的一个原子或原子团。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种溶剂和催化剂。 这些反应形成的主要产物取决于所用条件和试剂。

科学研究应用

WAY-300046 具有多种科学研究应用,包括:

化学: 它在各种化学研究中用作参考化合物,以了解其反应性和与其他化学物质的相互作用。

生物学: 研究 WAY-300046 的抗菌特性,特别是针对革兰氏阳性菌.

医学: 正在进行研究以探索其潜在的治疗应用,尽管它目前尚未获批用于医疗用途。

工业: 该化合物可用于开发新的抗菌剂和其他工业应用,其化学性质在这些应用中具有优势。

作用机制

WAY-300046 的作用机制涉及其与细菌细胞的相互作用,导致细菌生长受到抑制。 该化合物靶向细菌内部的特定途径和分子结构,破坏其正常功能,最终导致细胞死亡 .

相似化合物的比较

WAY-300046 可以与其他抗菌化合物进行比较,例如:

青霉素: 与 WAY-300046 不同,青霉素靶向细菌细胞壁合成。

四环素: 这种化合物抑制细菌蛋白质合成,而 WAY-300046 的作用机制不同。

环丙沙星: 这种化合物靶向细菌 DNA 旋转酶,而 WAY-300046 靶向不同的途径。

生物活性

6-(3,4-dimethylanilino)-1H-pyrimidine-2,4-dione is a pyrimidine derivative that has garnered attention due to its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article will explore its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H13N3O2, characterized by a pyrimidine ring with two carbonyl groups at positions 2 and 4, and a 3,4-dimethylanilino substituent at position 6. This structural arrangement is crucial for its biological activity.

| Feature | Details |

|---|---|

| Molecular Formula | C12H13N3O2 |

| IUPAC Name | This compound |

| Structural Characteristics | Pyrimidine ring with two carbonyls and an aniline substituent |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antiproliferative Effects : Studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, in vitro tests indicated that it could inhibit cell proliferation at concentrations lower than 10 µM in certain tumor cells .

- DNA Interaction : Similar compounds have been reported to alkylate DNA, leading to cell cycle arrest and apoptosis. The presence of halogen or other reactive groups in analogs has been linked to increased DNA damage and cytotoxicity .

- Inhibition of Enzymatic Activity : Some derivatives have been identified as inhibitors of poly(ADP-ribose) polymerases (PARP), which are crucial for DNA repair mechanisms. This inhibition can enhance the effectiveness of other cytotoxic agents used in cancer therapy .

Anticancer Activity

A recent study evaluated the antiproliferative effects of various pyrimidine derivatives, including this compound. The results demonstrated a significant reduction in cell viability in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 4.24 | MCF-7 |

| Other Analog (5-(2-chloroethyl)-2,4-dichloropyrimidine) | 80.20 | HeLa |

This data suggests that the compound has potent anticancer properties that warrant further investigation into its mechanism of action and potential therapeutic applications .

Antimicrobial Activity

Research has also explored the antimicrobial potential of pyrimidine derivatives. In a comparative study, various compounds were tested against bacterial strains such as E. coli and S. aureus. The results indicated that modifications at specific positions on the pyrimidine ring could enhance antimicrobial efficacy:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | E. coli |

| Control Compound | 16 | S. aureus |

These findings highlight the potential for developing new antimicrobial agents based on the pyrimidine scaffold .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

- Substituents on the aniline group can significantly alter lipophilicity and bioactivity.

- Variations in the carbonyl groups at positions 2 and 4 may affect reactivity and interaction with biological targets.

属性

IUPAC Name |

6-(3,4-dimethylanilino)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-7-3-4-9(5-8(7)2)13-10-6-11(16)15-12(17)14-10/h3-6H,1-2H3,(H3,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOQUXIEIBVQHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=CC(=O)NC(=O)N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801332119 | |

| Record name | 6-(3,4-dimethylanilino)-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

18.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24786913 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

41648-10-6 | |

| Record name | 6-(3,4-dimethylanilino)-1H-pyrimidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。